![molecular formula C19H21N3O2 B1151900 4,5-dihydro-N-[4-[[4-(1-methylethoxy)phenyl]carbonyl]phenyl]-1H-imadazol-2-amine](/img/no-structure.png)

4,5-dihydro-N-[4-[[4-(1-methylethoxy)phenyl]carbonyl]phenyl]-1H-imadazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

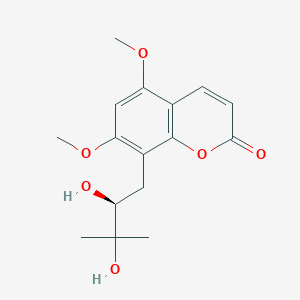

Recently, a series of relatively simple compounds were found to be high-affinity ligands and functional antagonists for the human IP (prostacyclin) receptor. CAY10449 is one of the more potent of these. CAY10449 antagonizes the carbaprostacyclin-induced activation of human neuroblastoma adenylate cyclase, blocking cyclic AMP accumulation in a dose-dependent manner. Likewise, it inhibits the binding of tritiated iloprost to rodent neuroblastoma cells with a Ki value of about 3 nM. Although CAY10449 was not tested in rats, the related compound CAY10441 shows significant analgesic activity in standard antinociceptive assays.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study focused on the synthesis and characterization of derivatives related to this compound. These derivatives have been analyzed using elemental analysis and spectral studies like IR, 1H-NMR, and were also tested for bactericidal activity against specific bacterial species and fungal microorganisms (Kaila, Desai, & Patel, 2015).

Catalytic Applications

- Another research explored the use of related compounds in intramolecular hydroalkoxylation and hydroamination of alkynes. This study highlighted the catalytic activity of these compounds, particularly in forming 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products (Pouy et al., 2012).

Structural Studies

- The structural tautomerism of 4-acylpyrazolone Schiff bases, which are closely related to the compound , was investigated. This research used various NMR spectroscopic methods to understand the structural behavior in different states (Amarasekara et al., 2009).

Antimicrobial Activities

- Some studies have synthesized derivatives and assessed their antimicrobial activities. These studies provide insights into the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Optical Properties

- Research on the synthesis and optical properties of related poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer, and their potential applications, was also conducted (Takagi et al., 2013).

Electrochromic Properties

- A study analyzed the influence of hydrogen bonding on the electrochromic properties of conducting polymers. This study provides valuable information on the potential electronic applications of these compounds (Akpinar, Nurioglu, & Toppare, 2012).

Coordination Compounds

- Investigations into coordination compounds derived from reactions of enantiomerically pure 2-amino-thiazoles have also been carried out, demonstrating the versatility of these compounds in forming complex structures (Ramírez-Trejo et al., 2010).

Novel Synthesis Techniques

- Several studies have explored novel synthesis techniques for derivatives of this compound, highlighting the continuous development in the field of organic chemistry and the potential for creating new compounds with varied applications (Gillon et al., 1983).

Dyeing Performance

- Research into the dyeing performance of heteroaryl azo dyes synthesized by coupling diazonium salts with imidazole-thiazole combined compounds related to the compound has been conducted. This study contributes to the understanding of the application of these compounds in the textile industry (Panchal & Chaudhari, 2016).

Eigenschaften

Molekularformel |

C19H21N3O2 |

|---|---|

Molekulargewicht |

323.4 |

InChI |

InChI=1S/C19H21N3O2/c1-13(2)24-17-9-5-15(6-10-17)18(23)14-3-7-16(8-4-14)22-19-20-11-12-21-19/h3-10,13H,11-12H2,1-2H3,(H2,20,21,22) |

InChI-Schlüssel |

SPGYSLWXEKMJAN-UHFFFAOYSA-N |

SMILES |

CC(C)Oc1ccc(cc1)C(=O)c1ccc(cc1)NC1=NCCN1 |

Synonyme |

4,5-dihydro-N-[4-[[4-(1-methylethoxy)phenyl]carbonyl]phenyl]-1H-imadazol-2-amine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.